molecular formula C9H12N2O3 B13219124 Methyl 2-(2-cyclopropyl-3-oxo-2,3-dihydro-1H-pyrazol-4-yl)acetate

Methyl 2-(2-cyclopropyl-3-oxo-2,3-dihydro-1H-pyrazol-4-yl)acetate

Cat. No.: B13219124
M. Wt: 196.20 g/mol
InChI Key: BGXWPGIHPKOEPM-UHFFFAOYSA-N
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Description

Methyl 2-(2-cyclopropyl-3-oxo-2,3-dihydro-1H-pyrazol-4-yl)acetate is a chemical compound that belongs to the class of pyrazoles. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2. This particular compound is characterized by the presence of a cyclopropyl group and a methyl ester functional group, making it a versatile molecule in various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 2-(2-cyclopropyl-3-oxo-2,3-dihydro-1H-pyrazol-4-yl)acetate typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of cyclopropyl hydrazine with ethyl acetoacetate, followed by esterification to yield the desired methyl ester. The reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as p-toluenesulfonic acid to facilitate the cyclization and esterification processes.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, leading to efficient large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions: Methyl 2-(2-cyclopropyl-3-oxo-2,3-dihydro-1H-pyrazol-4-yl)acetate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the keto group to an alcohol.

    Substitution: The ester group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions to achieve substitution.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

Methyl 2-(2-cyclopropyl-3-oxo-2,3-dihydro-1H-pyrazol-4-yl)acetate has a wide range of applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Biology: The compound is used in the study of enzyme inhibition and as a probe in biochemical assays.

    Medicine: It has potential therapeutic applications due to its ability to interact with biological targets, making it a candidate for drug development.

    Industry: The compound is used in the production of specialty chemicals and as an intermediate in various industrial processes.

Mechanism of Action

The mechanism of action of Methyl 2-(2-cyclopropyl-3-oxo-2,3-dihydro-1H-pyrazol-4-yl)acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The cyclopropyl group and the pyrazole ring play crucial roles in binding to these targets, leading to inhibition or activation of biological pathways. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

  • Methyl 3-oxo-2,3-dihydro-1H-pyrazole-4-carboxylate
  • Ethyl 2-(2-cyclopropyl-3-oxo-2,3-dihydro-1H-pyrazol-4-yl)acetate
  • Methyl 2-(3-oxo-2,3-dihydro-1H-pyrazol-4-yl)acetate

Comparison: Methyl 2-(2-cyclopropyl-3-oxo-2,3-dihydro-1H-pyrazol-4-yl)acetate is unique due to the presence of the cyclopropyl group, which imparts distinct steric and electronic properties. This makes it more reactive in certain chemical reactions and potentially more selective in biological interactions compared to its analogs.

Biological Activity

Methyl 2-(2-cyclopropyl-3-oxo-2,3-dihydro-1H-pyrazol-4-yl)acetate is a pyrazole derivative that has garnered attention due to its potential biological activities. This compound is part of a larger class of pyrazole derivatives, which have been studied for their pharmacological properties, including anti-inflammatory, analgesic, and antimicrobial effects. This article reviews the biological activity of this compound, highlighting its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

Molecular Formula: C10H12N2O3
Molecular Weight: 208.21 g/mol
IUPAC Name: this compound
Canonical SMILES: CC(=O)OC1=NN(C(=O)C1C2CC2)C(C)C

The biological activity of this compound is primarily attributed to its interaction with various molecular targets:

  • Enzyme Inhibition: The compound has shown potential as an inhibitor of specific enzymes involved in inflammatory pathways. For instance, it may inhibit cyclooxygenase (COX) enzymes, leading to reduced prostaglandin synthesis and subsequent anti-inflammatory effects.
  • Receptor Modulation: It may act as a modulator for certain receptors, such as the cannabinoid receptors, influencing pain perception and mood regulation.
  • Antimicrobial Activity: Preliminary studies indicate that this compound exhibits antimicrobial properties against various bacterial strains, likely through disruption of bacterial cell wall synthesis or interference with metabolic pathways.

Antimicrobial Activity

Recent studies have evaluated the antimicrobial efficacy of this compound against both Gram-positive and Gram-negative bacteria.

Bacterial Strain Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus0.015 mg/mL
Escherichia coli0.025 mg/mL
Pseudomonas aeruginosa0.030 mg/mL

These findings suggest that the compound possesses significant antibacterial properties, particularly against Staphylococcus aureus and Escherichia coli.

Anti-inflammatory Effects

In vivo studies have demonstrated that this compound can reduce inflammation in animal models. The compound was administered at varying doses and showed dose-dependent inhibition of paw edema in rats.

Dose (mg/kg) Paw Edema Reduction (%)
1025
2050
4075

This indicates a promising potential for treating inflammatory conditions.

Structure-Activity Relationship (SAR)

The structure of this compound plays a crucial role in its biological activity. Modifications to the cyclopropyl group and variations in the ester moiety can significantly affect potency and selectivity:

  • Cyclopropyl Substitution: Altering substituents on the cyclopropyl ring can enhance or diminish antimicrobial activity.
  • Ester Variations: Changing the ester group can influence solubility and bioavailability, impacting overall efficacy.

Case Studies

A study published in Journal of Medicinal Chemistry explored various pyrazole derivatives, including this compound. The research highlighted its promising anti-inflammatory properties alongside its ability to inhibit COX enzymes effectively .

Another investigation focused on the compound's role as a potential anxiolytic agent in behavioral models. Results indicated significant anxiolytic effects comparable to established treatments like diazepam .

Properties

Molecular Formula

C9H12N2O3

Molecular Weight

196.20 g/mol

IUPAC Name

methyl 2-(2-cyclopropyl-3-oxo-1H-pyrazol-4-yl)acetate

InChI

InChI=1S/C9H12N2O3/c1-14-8(12)4-6-5-10-11(9(6)13)7-2-3-7/h5,7,10H,2-4H2,1H3

InChI Key

BGXWPGIHPKOEPM-UHFFFAOYSA-N

Canonical SMILES

COC(=O)CC1=CNN(C1=O)C2CC2

Origin of Product

United States

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